molecular formula C17H23N3O B2531279 N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide CAS No. 1210890-99-5

N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide

Numéro de catalogue B2531279
Numéro CAS: 1210890-99-5
Poids moléculaire: 285.391
Clé InChI: RSMFMYKQIWEKRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of N-substituted benzamides and acts as a selective A1 adenosine receptor agonist.

Mécanisme D'action

CCPA acts as a selective A1 adenosine receptor agonist, which is a G-protein coupled receptor that is widely distributed in the body. Activation of A1 receptors by CCPA leads to a decrease in intracellular cAMP levels, resulting in various physiological effects, including vasodilation, decreased heart rate, and reduced inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting platelet aggregation, and reducing the production of pro-inflammatory cytokines. CCPA has also been shown to have a protective effect on the heart during ischemia-reperfusion injury and reduce infarct size. In addition, CCPA has been shown to inhibit the growth of cancer cells and induce apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CCPA in lab experiments include its selectivity for A1 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CCPA in lab experiments include its complex synthesis method, the need for specialized equipment and expertise, and the limited availability of the compound.

Orientations Futures

There are several future directions for the study of CCPA, including the development of new synthetic methods for the compound, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Other future directions include the development of more selective and potent A1 receptor agonists, the investigation of the potential use of CCPA in combination with other drugs, and the exploration of its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, CCPA is a synthetic compound that has shown great potential for its therapeutic applications in various fields. Its selective activation of A1 receptors and its ability to penetrate the blood-brain barrier make it an attractive candidate for the treatment of various diseases, including cardiovascular, neurological, and oncological diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods and therapeutic applications.

Méthodes De Synthèse

CCPA can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentene with 2-(propan-2-yl)aniline in the presence of a base, followed by the addition of acetic anhydride and hydrolysis. The final product is obtained through recrystallization and purification techniques. The synthesis of CCPA is relatively complex and requires specialized equipment and expertise.

Applications De Recherche Scientifique

CCPA has been studied extensively for its potential therapeutic applications in various fields, including cardiovascular, neurological, and oncological diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, reduce inflammation in the brain, and inhibit the growth of cancer cells. CCPA has also been studied for its potential use in the treatment of asthma, diabetes, and obesity.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13(2)14-7-3-4-8-15(14)19-11-16(21)20-17(12-18)9-5-6-10-17/h3-4,7-8,13,19H,5-6,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMFMYKQIWEKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.